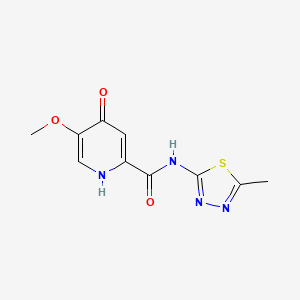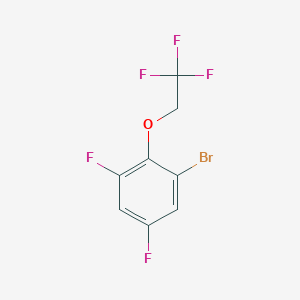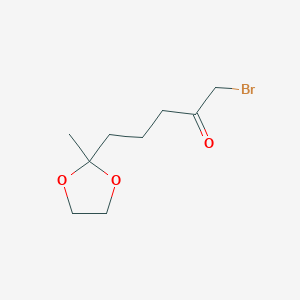
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is an organic compound with the molecular formula C9H15BrO3. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a ketone group. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: 1-Hydroxy-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one.
Oxidation: 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentanoic acid.
Scientific Research Applications
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ketone group can participate in various addition and reduction reactions. The dioxolane ring provides stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar structure but lacks the ketone group.
4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one: Contains a bromomethylene group instead of a bromopentyl group.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide: A Grignard reagent with a similar dioxolane ring
Uniqueness
1-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one is unique due to the combination of its bromine atom, dioxolane ring, and ketone group, which confer specific reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
CAS No. |
919787-98-7 |
|---|---|
Molecular Formula |
C9H15BrO3 |
Molecular Weight |
251.12 g/mol |
IUPAC Name |
1-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pentan-2-one |
InChI |
InChI=1S/C9H15BrO3/c1-9(12-5-6-13-9)4-2-3-8(11)7-10/h2-7H2,1H3 |
InChI Key |
UVFWRRJESIVBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CCCC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane](/img/structure/B15174111.png)
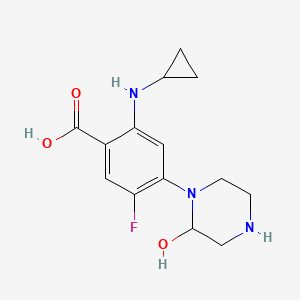
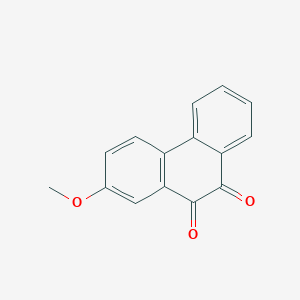
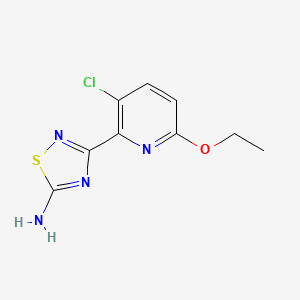
![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![5-Benzocycloocteneethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B15174146.png)
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![Methyl 3-(3-cyanophenyl)-4,6-dioxo-5-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B15174174.png)
![(6R)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B15174176.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
